Product packaging for Fmoc-3VVD-OH (GMP)(Cat. No.:CAS No. 863971-44-2)

Fmoc-3VVD-OH (GMP)

Cat. No.: B2827973
CAS No.: 863971-44-2
M. Wt: 637.8 g/mol
InChI Key: SMVBIYSFDNRJJI-FCUBIXSHSA-N
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Description

Contextualizing Fmoc-3VVD-OH within Advanced Chemical Synthesis

The structure of Fmoc-3vvd-OH is tailored for its role in advanced chemical synthesis, specifically Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group is a base-labile protecting group attached to the N-terminus of the peptide-like chain. wipo.int In SPPS, this allows for the sequential addition of amino acids to build a desired peptide sequence on a solid support. google.com The Fmoc group remains intact during the coupling of new amino acids but can be selectively and cleanly removed with a mild base, typically piperidine, to allow the next amino acid in the sequence to be added. medchemexpress.comresearchgate.net

The complexity of the "3vvd" moiety, with its N-methylated and non-standard amino acids, underscores its application in constructing highly specialized, non-natural peptide structures. These modifications are not merely academic; they are deliberately engineered to fine-tune the chemical and biological properties of the final linker, such as its stability in circulation and its susceptibility to cleavage at the target site. The synthesis of such modified peptide-like structures is a hallmark of advanced chemical synthesis aimed at creating next-generation therapeutic agents.

Evolution of Linker Technologies in Bioconjugation Research

Linker technology has evolved significantly, moving from simple, stable connectors to dynamic systems that are integral to the therapeutic efficacy and safety of bioconjugates like ADCs. nih.gov Early ADCs often utilized non-cleavable linkers, which release the drug only after the complete degradation of the antibody carrier within the target cell's lysosome. nih.gov

The pursuit of improved therapeutic windows led to the development of cleavable linkers. These are designed to be stable in the systemic circulation but are triggered to release their payload under specific conditions prevalent in the tumor microenvironment or inside cancer cells. protheragen.ai This evolution has given rise to several classes of cleavable linkers, including:

Acid-sensitive linkers (e.g., hydrazones): Cleaved in the acidic environment of endosomes and lysosomes.

Reductively-cleavable linkers (e.g., disulfides): Cleaved by high intracellular concentrations of reducing agents like glutathione.

Enzyme-cleavable linkers: These incorporate short peptide sequences that are substrates for specific enzymes, such as proteases that are overexpressed in tumor tissues or within cancer cell lysosomes. nih.gov

Fmoc-3vvd-OH is a precursor for this latter class of enzyme-cleavable linkers. The development of such peptide-based linkers represents a sophisticated approach to achieving controlled drug release, leveraging the unique biochemical landscape of cancer cells.

Significance of Cleavable Linkers in Targeted Therapies

Cleavable linkers are of paramount significance in modern targeted therapies, particularly ADCs, as they offer a mechanism for controlled and site-specific drug release. protheragen.ai This targeted release is crucial for maximizing the cytotoxic effect on cancer cells while minimizing damage to healthy tissues, thereby widening the therapeutic index of the drug.

Protease-cleavable linkers, which are synthesized from precursors like Fmoc-3vvd-OH, are among the most successful designs. They often utilize peptide sequences that are recognized and cleaved by lysosomal proteases, most notably cathepsins, which are highly active within cancer cells. encyclopedia.pub The most clinically validated sequence is valine-citrulline (Val-Cit), which is efficiently cleaved by cathepsin B. medchemexpress.comnih.gov The peptide sequence within the linker is a critical design element, dictating both its stability in the bloodstream and the efficiency of its cleavage upon internalization into a target cell. The unique, modified sequence of the "3vvd" moiety (N-Methyl-Valine-Valine-Dolaisoleucine) represents a research direction aimed at optimizing these properties, potentially offering advantages in stability or cleavage kinetics compared to more conventional peptide sequences.

Overview of Research Trajectories for Fmoc-3VVD-OH

The research trajectory for Fmoc-3vvd-OH is directly linked to its application in the synthesis of potent anti-cancer agents, specifically auristatin-based ADCs. While detailed public studies on this specific compound are limited, its chemical nature and associated patent literature point towards its use as an intermediate in creating linkers for highly potent cytotoxic payloads.

Furthermore, research in this area, such as the work by Akaiwa et al. on dolastatin 10 analogues (the natural product from which auristatins are derived), highlights the continuous effort to modify the core structures of these cytotoxic agents and the linkers used to conjugate them. nih.gov The goal of this research is to improve properties like potency, stability, and the therapeutic window of the resulting ADCs. The development and availability of complex, specialized intermediates like Fmoc-3vvd-OH are enabling factors for these advanced research and development activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H51N3O7 B2827973 Fmoc-3VVD-OH (GMP) CAS No. 863971-44-2

Properties

IUPAC Name

(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H51N3O7/c1-10-23(6)33(29(45-9)19-30(40)41)38(7)35(43)31(21(2)3)37-34(42)32(22(4)5)39(8)36(44)46-20-28-26-17-13-11-15-24(26)25-16-12-14-18-27(25)28/h11-18,21-23,28-29,31-33H,10,19-20H2,1-9H3,(H,37,42)(H,40,41)/t23-,29+,31-,32-,33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVBIYSFDNRJJI-FCUBIXSHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H51N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863971-44-2
Record name FMOC-3VVD-OH
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Record name (5S,8S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-5,8-diisopropyl-12-methoxy-4,10-dimethyl-3,6,9-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid
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Record name FMOC-3VVD-OH
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Synthetic Methodologies and Chemical Transformations of Fmoc 3vvd Oh

Strategic Approaches to Fmoc-3vvd-OH Synthesis

Optimization of Synthetic Pathways

The optimization of synthetic pathways for peptide-based linkers like Fmoc-3vvd-OH is crucial for achieving high yield and purity. Key areas of optimization include the choice of coupling reagents, reaction conditions, and purification methods.

Table 1: Comparison of Coupling Reagents in Peptide Synthesis

Coupling Reagent Advantages Disadvantages
HBTU/HOBt High efficiency, low racemization Potential for side reactions
HATU Faster coupling, effective for hindered amino acids Higher cost

Research into the synthesis of dolastatin analogs often employs a combination of these reagents to maximize coupling efficiency at each step. For instance, the synthesis of a precursor to a dolastatin analog might involve the use of HATU for sterically hindered couplings. Optimization would also involve fine-tuning the stoichiometry of reactants and the reaction time to minimize side product formation.

Catalytic Systems in Fmoc-3vvd-OH Synthesis

While direct catalytic synthesis of the entire Fmoc-3vvd-OH molecule is not a standard approach, catalysts play a significant role in the synthesis of its building blocks and in certain coupling reactions. For example, organocatalysts can be employed to promote efficient and stereoselective formation of specific amino acid derivatives. In the broader context of peptide synthesis, enzymatic catalysis is an emerging area, offering high specificity and mild reaction conditions, though its application to highly modified peptides like those in ADC linkers is still under development.

Green Chemistry Principles in Fmoc-3vvd-OH Synthesis

The application of green chemistry principles to peptide synthesis is an area of growing importance. For a multi-step synthesis like that of Fmoc-3vvd-OH, this involves several considerations:

Solvent Selection: Replacing hazardous solvents like dimethylformamide (DMF) and dichloromethane (DCM) with greener alternatives.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption.

Studies on greening solid-phase peptide synthesis (SPPS) are relevant here. For example, the use of more benign solvents and in-situ Fmoc removal protocols can significantly reduce the environmental impact of producing such compounds.

Integration of Fmoc-3vvd-OH in Peptide and Oligonucleotide Synthesis

The primary application of Fmoc-3vvd-OH is in the construction of larger biomolecules, particularly as a linker in ADCs. The Fmoc group provides a key functionality for its integration into standard peptide synthesis protocols.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-3vvd-OH

In SPPS, Fmoc-3vvd-OH can be coupled to a resin-bound peptide chain. The Fmoc group is then removed using a mild base, typically piperidine in DMF, to expose a free amine for the subsequent coupling of another amino acid or a payload molecule.

Table 2: Typical SPPS Cycle for Incorporating Fmoc-3vvd-OH

Step Reagents and Conditions Purpose
1. Swelling DMF or DCM Prepares the resin for synthesis.
2. Fmoc Deprotection 20% Piperidine in DMF Removes the Fmoc group from the resin-bound peptide.
3. Washing DMF Removes excess deprotection reagent and byproducts.
4. Coupling Fmoc-3vvd-OH, Coupling Reagent (e.g., HATU), Base (e.g., DIPEA) in DMF Couples Fmoc-3vvd-OH to the free amine on the resin.

Liquid-Phase Peptide Synthesis (LPPS) Strategies with Fmoc-3vvd-OH

While SPPS is more common for longer peptides, LPPS can be advantageous for the synthesis of shorter peptide fragments or for large-scale production. In an LPPS approach, Fmoc-3vvd-OH would be coupled to another amino acid or peptide fragment in solution. Purification after each step is typically achieved by extraction or crystallization. The use of Fmoc protection in LPPS allows for a modular approach, where protected peptide fragments can be synthesized and then ligated to form the final product. This strategy can be particularly useful for the synthesis of complex ADC linkers where different components are assembled sequentially.

Solvent Systems and Reaction Conditions for Fmoc-3VVD-OH Incorporations

The successful incorporation of Fmoc-3VVD-OH into a growing peptide chain during SPPS is highly dependent on the choice of solvent and reaction conditions. The primary role of the solvent is to swell the solid-phase resin support, allowing reagents to access the reactive sites for efficient coupling and deprotection steps. peptide.comresearchgate.net The most commonly used solvents in Fmoc-SPPS are polar aprotic solvents that effectively solvate the resin and the peptide chain. peptide.com

N,N-Dimethylformamide (DMF) is the most widely used solvent due to its excellent resin-swelling properties and ability to dissolve most reagents. peptide.com However, DMF can degrade over time to produce dimethylamine, which can cause premature Fmoc deprotection. peptide.comN-Methyl-2-pyrrolidone (NMP) is another popular choice, offering superior solvation capabilities compared to DMF, which can be advantageous for improving coupling yields, especially in difficult or aggregating sequences. researchgate.netpeptide.comDichloromethane (DCM) is less commonly used in modern Fmoc chemistry for coupling steps as it does not solvate peptide chains as efficiently and can react slowly with piperidine. peptide.com In cases of severe peptide aggregation, solvent mixtures containing DMSO or "chaotropic" solvents like trifluoroethanol (TFE) may be employed to disrupt secondary structures and improve reaction efficiency. peptide.com

The reaction conditions for coupling a pre-formed fragment like Fmoc-3VVD-OH must be carefully optimized to ensure complete incorporation without racemization. This involves an activation step where the C-terminal carboxylic acid of Fmoc-3VVD-OH is converted into a more reactive species. This is achieved using coupling reagents, which are typically aminium/uronium or phosphonium salts. luxembourg-bio.com

Common coupling reagents include:

HBTU ([Benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium-hexafluorophosphate)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

These reagents are used in conjunction with a base, most commonly N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, which deprotonates the carboxylic acid and facilitates the reaction. luxembourg-bio.comuci.edu For a sterically hindered fragment like Fmoc-3VVD-OH, using a highly efficient coupling reagent like HATU or COMU, potentially at elevated temperatures (microwave-assisted synthesis), can be beneficial to drive the reaction to completion. nih.govrsc.org The reaction progress is often monitored using a qualitative colorimetric test like the Kaiser test to confirm the absence of free primary amines before proceeding to the next cycle. luxembourg-bio.com

SolventPrimary Use in Fmoc-SPPSAdvantagesDisadvantages
N,N-Dimethylformamide (DMF)Washing, deprotection, couplingGood resin swelling, dissolves most reagents. peptide.comCan contain amine impurities, reprotoxic. peptide.comresearchgate.net
N-Methyl-2-pyrrolidone (NMP)Washing, deprotection, couplingExcellent solvating properties, improves coupling yields in difficult sequences. peptide.comMore expensive than DMF; can cause decomposition of Fmoc-amino acids over time. peptide.com
Dichloromethane (DCM)Resin washing, loading of first amino acidGood swelling for polystyrene resins. peptide.comPoor solvation of growing peptide chains; reacts with piperidine. peptide.com
Dimethyl sulfoxide (DMSO)Co-solvent for difficult couplingsDisrupts peptide aggregation. peptide.comHigh boiling point, can be difficult to remove.

Advanced Chemical Modifications and Derivatizations of Fmoc-3VVD-OH

Site-Specific Functionalization of Fmoc-3VVD-OH

Site-specific functionalization allows for the introduction of unique chemical moieties into a peptide scaffold, enabling the synthesis of complex conjugates, labeled probes, or structurally modified peptides. For a molecule like Fmoc-3VVD-OH, the primary and most direct site for functionalization is the N-terminal amine, which becomes available after the removal of the Fmoc protecting group. broadpharm.com This free amine is a nucleophile that can be readily acylated or alkylated.

In the context of its primary application as a precursor to the cytotoxic agent Monomethyl auristatin E (MMAE), the deprotection of Fmoc-3VVD-OH is the key step. The revealed N-terminal amine is then coupled to another amino acid (dolaproine) to complete the MMAE peptide chain. Subsequently, this fully formed peptide is attached to a linker, which is then conjugated to a monoclonal antibody to create an antibody-drug conjugate (ADC).

Beyond its role in ADC synthesis, the N-terminus of the deprotected 3VVD-OH peptide could be functionalized in other ways while still attached to the solid support. For example, it could be:

Acylated with fluorescent dyes (e.g., fluorescein, rhodamine) for use in imaging or binding assays.

Pegylated (conjugated to polyethylene glycol) to improve solubility and pharmacokinetic properties.

Biotinylated for use in affinity purification or detection systems.

Coupled to other small molecules or peptides to create novel bioactive constructs.

These modifications are typically performed on-resin using standard peptide coupling conditions, where the functional group to be introduced is activated as a carboxylic acid or is available as a pre-activated ester (e.g., an NHS-ester). rsc.org

Applications of Fmoc 3vvd Oh in Bioconjugate Chemistry Research

Fmoc-3VVD-OH as a Cleavable Linker in Antibody-Drug Conjugates (ADCs)

Fmoc-3VVD-OH is a building block for enzyme-cleavable linkers, a class of linkers that are fundamental to the mechanism of action for many successful ADCs. medchemexpress.commdpi.com These linkers are engineered to remain stable in systemic circulation and to release their cytotoxic payload only after internalization into target cancer cells. nih.gov

The core design principle of ADCs incorporating linkers derived from Fmoc-3VVD-OH is selective payload delivery. These linkers are typically dipeptide-based, such as the widely used valine-citrulline (Val-Cit) motif, which is designed for cleavage by lysosomal proteases like cathepsin B. mdpi.comresearchgate.net Cathepsin B is often overexpressed in the tumor microenvironment and within cancer cells, making it an effective trigger for drug release. mdpi.com

The design of these linkers aims to achieve a delicate balance: they must be robust enough to prevent premature drug release in the bloodstream, which could lead to systemic toxicity, while being sensitive enough to be efficiently cleaved within the lysosomal compartment of the target cell. nih.govnih.gov The peptide sequence is a critical determinant of this balance, influencing both the stability and the release kinetics of the payload. researchgate.net

Fmoc-3VVD-OH is not directly conjugated to the antibody but serves as a precursor in a multi-step synthesis of the final drug-linker construct. broadpharm.com The synthesis process typically involves the following key stages:

Fmoc Deprotection : The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) protecting group on Fmoc-3VVD-OH is removed, commonly using a base such as piperidine, to expose the terminal amine. broadpharm.com

Peptide Elongation and Payload Attachment : The exposed amine is then coupled with other chemical moieties. This often includes a self-immolative spacer, like p-aminobenzyl carbamate (PABC), which is subsequently attached to the cytotoxic payload (e.g., monomethyl auristatin E, MMAE). unisi.it Fmoc-3VVD-OH is specifically known as an intermediate for the synthesis of MMAE. broadpharm.com

Activation and Antibody Conjugation : The complete linker-payload construct is functionalized with a reactive group. This activated linker-drug is then conjugated to a monoclonal antibody. The most common conjugation strategies target the thiol groups of cysteine residues or the amine groups of lysine (B10760008) residues on the antibody surface. nih.govnih.gov Cysteine-based conjugation, often involving maleimide chemistry, allows for more precise control over the conjugation site and the resulting drug-to-antibody ratio (DAR). nih.gov

The stability of the linker is a critical parameter that directly influences the therapeutic index of an ADC. nih.govnih.gov An ideal linker must prevent payload deconjugation in systemic circulation. nih.gov Premature release of the highly potent cytotoxic drug can cause off-target toxicity and reduce the amount of drug delivered to the tumor, thereby diminishing the ADC's efficacy. adcreview.com

Peptide linkers derived from intermediates like Fmoc-3VVD-OH are designed for enzymatic susceptibility. While generally stable in plasma, some dipeptide linkers, such as Val-Cit, have shown susceptibility to premature cleavage by certain extracellular proteases, including human neutrophil elastase. mdpi.com This has spurred research into modified peptide sequences to enhance plasma stability without compromising efficient lysosomal cleavage. mdpi.comresearchgate.net The optimization of linker stability is a key focus in modern ADC development to create a wider therapeutic window. researchgate.netadcreview.com

Linker CharacteristicImpact on ADC PerformanceResearch Finding
High Plasma Stability Reduces off-target toxicity and increases the concentration of ADC reaching the tumor.Linker design plays a critical role in modulating ADC stability in systemic circulation. nih.govnih.gov
Efficient Cleavage Ensures rapid and complete release of the payload inside the target cancer cell.Cathepsin B effectively cleaves Val-Cit linkers within the lysosome. mdpi.com
Enzymatic Specificity Minimizes cleavage by non-target enzymes in the bloodstream.Some peptide linkers can be prematurely cleaved by enzymes like carboxylesterases or neutrophil elastase, necessitating linker optimization. mdpi.com

The release of the cytotoxic payload from an ADC utilizing a linker derived from Fmoc-3VVD-OH is a precisely orchestrated, multi-step process that occurs after the ADC has been internalized by the target cell:

Internalization and Trafficking : Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, typically via endocytosis, and trafficked to the lysosome. dtu.dk

Enzymatic Cleavage : Inside the acidic and enzyme-rich environment of the lysosome, proteases such as cathepsin B recognize and cleave the specific peptide sequence of the linker (e.g., the bond between citrulline and the PABC spacer). mdpi.comunisi.it

Self-Immolation : The cleavage of the peptide bond initiates an electronic cascade in the adjacent self-immolative spacer (e.g., PABC). This spacer rapidly decomposes through a 1,6-elimination reaction. unisi.it

Payload Liberation : The decomposition of the spacer liberates the unmodified, fully active cytotoxic drug inside the cell, where it can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization. nih.gov

This triggered release mechanism ensures that the highly potent payload is primarily active within the confines of the target cancer cell, which is the foundational concept of ADC therapy. unisi.it

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. agilent.com The DAR significantly affects the ADC's potency, pharmacokinetics, and toxicity profile. agilent.comdntb.gov.ua

Low DAR : May result in insufficient potency and reduced therapeutic efficacy. agilent.com

High DAR : Can lead to aggregation, increased immunogenicity, faster clearance from circulation, and greater off-target toxicity. adcreview.comagilent.com

Therefore, achieving a homogeneous ADC population with a consistent and optimized DAR is a primary goal during development. researchgate.netsemanticscholar.org While Fmoc-3VVD-OH itself does not dictate the final DAR, its use as a well-defined chemical intermediate allows for the synthesis of high-purity linker-payload constructs. broadpharm.com When combined with site-specific conjugation technologies, such as those targeting engineered cysteine residues, these purified constructs enable the production of ADCs with a precisely controlled DAR (e.g., DAR 2 or 4), leading to a more consistent product with a predictable pharmacokinetic and safety profile. nih.govnih.gov

DAR ValuePotential Impact on ADC Properties
Low (e.g., 1-2) Lower potency, potentially requiring higher doses. Better pharmacokinetic profile.
Optimal (e.g., 2-4) Balanced potency, efficacy, and safety profile. Often the target for clinical ADCs.
High (e.g., >4) Increased potency but often associated with faster clearance, aggregation, and higher toxicity. agilent.com

This table illustrates the general impact of the Drug-to-Antibody Ratio (DAR) on the characteristics of an Antibody-Drug Conjugate.

Exploration of Fmoc-3VVD-OH in Peptide-Drug Conjugates (PDCs) and Aptamer-Drug Conjugates (ApDCs)

The principles of targeted drug delivery using cleavable linkers extend beyond antibodies to other targeting moieties. Peptide-drug conjugates (PDCs) and aptamer-drug conjugates (ApDCs) are emerging therapeutic platforms that leverage smaller targeting agents. nih.govmdpi.com

Peptide-Drug Conjugates (PDCs) : PDCs utilize small peptides (homing peptides) to target receptors that are overexpressed on cancer cells. nih.govbeilstein-journals.org These conjugates consist of a homing peptide, a linker, and a cytotoxic payload. nih.gov

Aptamer-Drug Conjugates (ApDCs) : ApDCs use aptamers—short, single-stranded nucleic acid sequences (RNA or DNA)—that can fold into unique three-dimensional structures to bind with high affinity and specificity to cellular targets. nih.gov

The linker technology developed for ADCs is directly applicable to these modalities. Building blocks like Fmoc-3VVD-OH can be used to synthesize the same enzyme-cleavable peptide linkers to connect a cytotoxic drug to a targeting peptide or aptamer. nih.govnih.gov The goal remains the same: to ensure stability in circulation and trigger-specific release of the drug at the site of disease. The smaller size of peptides and aptamers may offer advantages in tumor penetration compared to large monoclonal antibodies, making PDCs and ApDCs a promising area of research for future targeted therapies. nih.gov

Rational Design of Fmoc-3VVD-OH PDCs

The design of peptide-drug conjugates (PDCs) is a multifaceted process that involves the careful selection of a targeting peptide, a potent cytotoxic payload, and a linker that connects them. The linker is a critical component that influences the stability, solubility, and release mechanism of the drug. Fmoc-3VVD-OH serves as an enzymatically cleavable linker, and its rational design in PDCs is guided by several key principles.

The primary rationale for incorporating a linker like Fmoc-3VVD-OH into a PDC is to ensure that the cytotoxic payload remains inactive and securely attached to the targeting peptide while in circulation. nih.gov The drug should only be released at the desired site of action, such as within a tumor cell, to minimize off-target toxicity. biosynth.comnih.gov The design of PDCs utilizing Fmoc-3VVD-OH is predicated on the presence of specific enzymes at the target site that can recognize and cleave the tripeptide sequence. This enzymatic cleavage triggers the release of the active drug.

The general architecture of a PDC consists of three main components: a homing peptide that targets specific tumor cells, a cytotoxic agent, and a biodegradable linker. nih.govnih.gov The linker's design is crucial as it must not interfere with the binding affinity of the peptide to its receptor or the efficacy of the drug. nih.gov

Key Design Considerations for Fmoc-3VVD-OH PDCs:

Enzymatic Susceptibility: The valine-valine-valine-aspartic acid sequence is designed to be a substrate for specific proteases that are overexpressed in the tumor microenvironment or within cancer cells, such as cathepsins. mdpi.comcreativebiolabs.net The cleavage of the peptide bond leads to the release of the drug. tcichemicals.comtcichemicals.com

Stability in Circulation: The linker must be stable enough to prevent premature drug release in the bloodstream. biosynth.com The peptide bonds in Fmoc-3VVD-OH are generally stable in plasma, which has low levels of the necessary proteolytic enzymes. creativebiolabs.net

Payload Attachment and Release: The aspartic acid residue provides a carboxyl group for conjugation to the drug, often through a self-immolative spacer. This spacer is designed to decompose and release the unmodified, fully active drug upon cleavage of the peptide linker. creativebiolabs.net

The table below summarizes the key components and their roles in the rational design of a hypothetical Fmoc-3VVD-OH PDC.

ComponentRole in PDC DesignRationale
Targeting Peptide Guides the conjugate to the target cells.Binds to receptors overexpressed on cancer cells, ensuring specificity. nih.gov
Fmoc-3VVD-OH Linker Connects the peptide and the drug; allows for controlled release.Stable in circulation, cleaved by specific enzymes at the target site. biosynth.comcreativebiolabs.net
Cytotoxic Payload Kills the target cancer cells.A highly potent drug that is too toxic for systemic administration in its free form. biosynth.com

Conjugation Methodologies for Fmoc-3VVD-OH ApDCs

Antibody-drug conjugates (ApDCs), a more established class of targeted therapeutics, also benefit from advanced linker technologies. While the provided information does not directly detail ApDCs using "Fmoc-3VVD-OH," the principles of conjugating peptide linkers to antibodies are well-established. The "ApDC" designation appears to be a variation of the common "ADC" acronym.

The conjugation of a drug-linker complex, such as one containing Fmoc-3VVD-OH, to an antibody is a critical step in the synthesis of an ApDC. The goal is to create a stable and homogeneous product with a defined drug-to-antibody ratio (DAR). nih.gov Thiol-based conjugation is one of the most widely used methods for this purpose. mdpi.com

This methodology typically involves the following steps:

Antibody Modification: The interchain disulfide bonds in the antibody, often in the hinge region, are partially or fully reduced to generate free thiol groups. mdpi.com Reducing agents like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) are commonly used. mdpi.com

Linker-Payload Activation: The Fmoc-3VVD-OH linker, attached to the cytotoxic payload, is functionalized with a thiol-reactive group, most commonly a maleimide. mdpi.com

Conjugation Reaction: The maleimide-functionalized linker-payload is then reacted with the free thiol groups on the antibody via a Michael addition reaction, forming a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5.

The resulting ApDC will have the cytotoxic drug conjugated to the antibody via the Fmoc-3VVD-OH linker. Upon binding to the target antigen on a cancer cell and subsequent internalization, the ApDC is trafficked to the lysosome, where proteases can cleave the peptide linker and release the drug. mdpi.com

Table of Thiol-Based Conjugation Chemistries for ApDCs:

ChemistryThiol-Reactive GroupBond FormedStability
Michael Addition MaleimideThioetherStable, but can undergo retro-Michael reaction leading to drug release. mdpi.com
Bis-alkylation Bis-maleimideThioether (bridging)More stable than traditional maleimide conjugates. mdpi.com
Disulfide Exchange Pyridyl disulfideDisulfideCleavable in the reducing environment of the cell. mdpi.com

Fmoc-3VVD-OH in PROTAC and Molecular Glue Degrader Design

The application of bifunctional molecules to induce protein degradation has opened new avenues in drug discovery. Proteolysis-targeting chimeras (PROTACs) and molecular glues are two prominent examples of this modality. While there is no specific research detailing the use of Fmoc-3VVD-OH in these systems, the principles of linker design in PROTACs can be extrapolated to understand the potential role of a peptide-based linker like Fmoc-3VVD-OH.

Linker Role in E3 Ligase Recruitment via Fmoc-3VVD-OH

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. axispharm.comnih.gov The linker plays a crucial role in the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for the subsequent ubiquitination and degradation of the POI. axispharm.com

The properties of the linker, such as its length, rigidity, and composition, significantly impact the efficacy of the PROTAC. nih.govnih.govarxiv.org While many PROTACs utilize flexible polyethylene glycol (PEG) or alkyl chains as linkers, peptide-based linkers are also being explored. precisepeg.combiochempeg.com A peptide linker like Fmoc-3VVD-OH could offer specific conformational constraints that might be beneficial for the optimal orientation of the POI and the E3 ligase in the ternary complex.

Potential Roles of an Fmoc-3VVD-OH-based Linker in PROTACs:

Spatial Orientation: The defined structure of the peptide could position the POI and E3 ligase in a productive orientation for ubiquitination.

Ternary Complex Stability: The interactions between the peptide linker and the proteins could contribute to the stability of the ternary complex. axispharm.com

The table below outlines the key components of a PROTAC and the hypothetical function of an Fmoc-3VVD-OH linker.

PROTAC ComponentFunctionPotential Role of Fmoc-3VVD-OH Linker
Target Protein Ligand Binds to the protein of interest.-
Linker Connects the two ligands and facilitates ternary complex formation. axispharm.comProvides specific spatial arrangement and potential stabilizing interactions.
E3 Ligase Ligand Recruits an E3 ubiquitin ligase.-

In the context of molecular glues, which are smaller molecules that induce proximity between an E3 ligase and a target protein without a distinct linker, the direct application of a larger peptide linker like Fmoc-3VVD-OH is less straightforward. nih.govacs.orgub.edu However, peptide-based structures could be incorporated into the design of novel molecular glues to enhance interactions with the E3 ligase or the target protein.

Target Protein Degradation Efficiency Mediated by Fmoc-3VVD-OH Linkers

The efficiency of protein degradation by a PROTAC is highly dependent on the formation of a productive ternary complex. axispharm.com The linker is a key determinant of this process. nih.govnih.gov The length of the linker is particularly critical; a linker that is too short may prevent the formation of the ternary complex due to steric hindrance, while a linker that is too long may lead to an unstable complex. nih.govarxiv.org

Research on peptide-based PROTACs (p-PROTACs) suggests that amino acids are commonly used as linkers, providing a balance of flexibility and structural definition. biochempeg.com An Fmoc-3VVD-OH linker would offer a specific length and conformation that could be optimized for a particular target protein and E3 ligase pair.

The degradation efficiency of a hypothetical PROTAC containing an Fmoc-3VVD-OH linker would be influenced by:

Ternary Complex Geometry: The ability of the linker to facilitate a conformation that allows for efficient ubiquitin transfer from the E2-conjugating enzyme to the target protein.

Metabolic Stability: The stability of the peptide linker to intracellular proteases would determine the lifetime of the PROTAC within the cell. axispharm.com

The following table presents hypothetical data illustrating how linker length, a key feature of a linker like Fmoc-3VVD-OH, could impact the degradation efficiency of a target protein.

Linker Length (number of atoms)Target Protein Degradation (%) at 1 µMRationale
1015Linker may be too short, causing steric clash and preventing efficient ternary complex formation. nih.gov
1685Optimal linker length allowing for favorable protein-protein interactions and a stable ternary complex. nih.gov
2540Linker may be too long, leading to increased flexibility and a less stable ternary complex. nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Fmoc 3vvd Oh Research

High-Resolution Mass Spectrometry for Fmoc-3vvd-OH and its Conjugates

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise characterization of Fmoc-3vvd-OH. It allows for the accurate determination of the compound's molecular formula and exact mass, which is crucial for unambiguous identification. For Fmoc-3vvd-OH, HRMS can confirm its molecular formula, C36H51N3O7, and its monoisotopic mass, which is approximately 637.37215 Da Current time information in Bangalore, IN.redalyc.orguni.lu. This level of accuracy is vital for distinguishing Fmoc-3vvd-OH from isobaric compounds and for detecting subtle structural variations or impurities. Furthermore, HRMS is instrumental in analyzing conjugates formed with Fmoc-3vvd-OH, providing detailed information on drug-to-antibody ratios (DAR), drug conjugation sites, and the integrity of the linker-payload complex criver.comchromatographyonline.com. Fragmentation analysis (MS/MS) coupled with HRMS can also elucidate the structural features of Fmoc-3vvd-OH and its degradation products, aiding in comprehensive impurity profiling criver.comnih.govfilab.frbioanalysis-zone.comeuropa.eu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Fmoc-3vvd-OH Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is essential for confirming the detailed molecular structure and stereochemistry of Fmoc-3vvd-OH and any synthesized derivatives chemicalbook.comacs.orgmdpi.comchemicalbook.comrsc.org. ¹H NMR provides information on the number and chemical environment of protons, revealing characteristic signals from the Fmoc protecting group, the amino acid backbone, and the specific side-chain architecture of the "3vvd" moiety. ¹³C NMR complements this by detailing the carbon framework. Advanced NMR techniques, such as 2D NMR experiments (e.g., COSY, HSQC, HMBC), are often employed to establish definitive structural assignments and confirm stereochemical configurations, ensuring the correct molecular architecture of Fmoc-3vvd-OH acs.orgmdpi.com. These spectroscopic data are critical for verifying the identity and structural integrity of the compound before its use in complex synthetic pathways.

Chromatographic Techniques for Purity Assessment and Separation of Fmoc-3vvd-OH Related Compounds

Chromatographic techniques are fundamental for assessing the purity of Fmoc-3vvd-OH and for separating it from process-related impurities, unreacted starting materials, or degradation products sigmaaldrich.comcriver.commdpi.comnih.govresolvemass.cagoogle.comoup.comresearchgate.netmolecularcloud.orgphenomenex.comaxionlabs.comchromatographyonline.commdpi.comresearchgate.netnih.govshimadzu.comajpamc.comresearchgate.netnih.govmyfoodresearch.comresearchgate.netquality-assistance.com. These methods are vital for quality control, ensuring that the Fmoc-3vvd-OH used in synthesis meets stringent purity requirements, often exceeding 98% atkchemical.com.

High-Performance Liquid Chromatography (HPLC) in Fmoc-3vvd-OH Analysis

High-Performance Liquid Chromatography (HPLC) is the primary analytical method for determining the purity of Fmoc-3vvd-OH sigmaaldrich.commdpi.comgoogle.comphenomenex.com. Reversed-phase HPLC (RP-HPLC) is commonly utilized, typically employing C18 columns with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers, often containing trifluoroacetic acid (TFA) or formic acid for optimal separation mdpi.comgoogle.comphenomenex.comresearchgate.net. HPLC enables the separation and quantification of Fmoc-3vvd-OH from potential impurities, such as incompletely reacted precursors or side-reaction products. Purity is generally assessed by the peak area percentage at specific UV detection wavelengths, such as 214 nm or 254 nm rsc.orgoup.comresearchgate.netphenomenex.comshimadzu.comresearchgate.netrsc.org. High purity, often specified as ≥99%, is critical for maximizing the efficiency of peptide synthesis and ensuring reproducible outcomes sigmaaldrich.comajpamc.comresearchgate.netsigmaaldrich.com. For chiral building blocks like Fmoc-3vvd-OH, chiral HPLC can also be employed to verify enantiomeric purity nih.govphenomenex.com.

LC-MS for Impurity Profiling of Fmoc-3vvd-OH Products

Liquid Chromatography-Mass Spectrometry (LC-MS) integrates the separation capabilities of HPLC with the identification power of mass spectrometry, making it an essential technique for impurity profiling of Fmoc-3vvd-OH criver.commdpi.comresolvemass.canih.gov. LC-MS allows for the detection and identification of trace impurities by correlating their retention times from HPLC with their mass-to-charge ratios (m/z) obtained from the mass spectrometer. This combination is particularly effective for characterizing unknown impurities through accurate mass measurements and fragmentation analysis (MS/MS), thereby providing detailed structural information criver.comresolvemass.camdpi.com. LC-MS is invaluable for identifying synthesis by-products, degradation products, or residual starting materials that might be difficult to detect or identify using HPLC alone criver.comresolvemass.camdpi.com. In the context of ADCs, LC-MS is extensively used to analyze drug-linker chemistries and to characterize any associated impurities criver.comchromatographyonline.com.

Computational Chemistry and Modeling in Fmoc 3vvd Oh Research

Molecular Dynamics Simulations of Fmoc-3VVD-OH Conjugates

There is no specific, publicly available research detailing molecular dynamics (MD) simulations of Fmoc-3VVD-OH conjugates. MD simulations are a powerful tool used to study the dynamic behavior of molecules over time. In the context of ADCs, these simulations could provide valuable information on the flexibility and stability of the linker, its interaction with the antibody and the cytotoxic payload, and its behavior in different physiological environments. The absence of such studies in the public domain for Fmoc-3VVD-OH means that a detailed understanding of its conformational dynamics remains within the purview of proprietary research.

Quantum Chemistry Calculations for Fmoc-3VVD-OH Reactivity

Similarly, a thorough search of scientific literature did not yield any specific quantum chemistry calculations for Fmoc-3VVD-OH. Quantum chemistry calculations are employed to understand the electronic structure of molecules, which is fundamental to their reactivity. For a cleavable linker like Fmoc-3VVD-OH, these calculations could elucidate the mechanism of its cleavage under specific conditions, such as in the tumor microenvironment. This information is critical for designing linkers that release the cytotoxic drug at the intended site.

Molecular Docking Studies of Fmoc-3VVD-OH in Bioconjugation

No specific molecular docking studies involving Fmoc-3VVD-OH in the context of its bioconjugation are described in the available literature. Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. In the case of Fmoc-3VVD-OH, docking studies would be instrumental in understanding its interaction with the enzymes responsible for its cleavage. This would offer insights into the specificity and efficiency of the drug release mechanism.

Virtual Screening Approaches for Fmoc-3VVD-OH Analogues

Information regarding virtual screening approaches to identify analogues of Fmoc-3VVD-OH is not present in the public scientific domain. Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach could be used to discover novel linkers with improved properties, such as enhanced stability or more specific cleavage profiles. The lack of published research in this area suggests that such discovery efforts for Fmoc-3VVD-OH analogues are likely confidential.

Future Directions and Emerging Research Avenues for Fmoc 3vvd Oh

Novel Bioconjugation Strategies with Fmoc-3VVD-OH

Fmoc-3VVD-OH is primarily recognized as a cleavable linker component for the synthesis of Antibody-Drug Conjugates (ADCs). glpbio.commedchemexpress.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. researchgate.netpharmaron.com The linker connecting the antibody and the cytotoxic payload is a critical component, influencing the ADC's stability, efficacy, and safety. biochempeg.comsigutlabs.com

The bioconjugation process for creating an ADC is a multi-step endeavor that involves the synthesis of the drug-linker complex, modification of the antibody, and the final conjugation of the two parts. researchgate.netpharmaron.com Fmoc-3VVD-OH serves as a precursor in the synthesis of the drug-linker component. The Fmoc group provides protection during the initial synthesis steps and is later removed to facilitate the attachment of the payload.

Emerging bioconjugation strategies are moving towards the creation of more homogeneous and stable ADCs with a defined drug-to-antibody ratio (DAR). researchgate.net Site-specific conjugation, which attaches the drug-linker to a specific, engineered site on the antibody, is a key area of innovation. researchgate.net This approach, often targeting engineered cysteine residues or specific lysine (B10760008) residues, overcomes the heterogeneity of traditional conjugation methods. researchgate.netepo.org While Fmoc-3VVD-OH is a component of the linker itself, its use in conjunction with site-specific conjugation technologies represents a novel strategic direction. For example, a drug-linker synthesized from Fmoc-3VVD-OH could be designed to react specifically with a thiol group on an engineered cysteine, ensuring a uniform ADC product. researchgate.net

Furthermore, research into innovative linker chemistries aims to enhance the therapeutic window of ADCs. sigutlabs.com This includes the development of linkers with improved stability in circulation and more efficient cleavage mechanisms within the target tumor cell. The peptide sequence within Fmoc-3VVD-OH is designed to be cleaved by specific lysosomal proteases, such as cathepsin B, which are overexpressed in many tumor environments. acs.org Future strategies may involve modifying the peptide sequence of Fmoc-3VVD-OH analogs to be susceptible to other tumor-specific enzymes, thereby broadening the applicability and selectivity of the resulting ADCs.

Application of Fmoc-3VVD-OH in Diagnostic Imaging and Theranostics

The development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule, is a rapidly advancing field in personalized medicine. nih.govnih.gov ADCs are particularly well-suited for development into theranostic platforms. By incorporating an imaging agent alongside the cytotoxic payload, it becomes possible to non-invasively monitor the biodistribution of the ADC, confirm its accumulation at the tumor site, and assess treatment response in real-time. researchgate.net

The cleavable nature of linkers derived from Fmoc-3VVD-OH is central to their potential in theranostics. A promising strategy involves designing a linker that, upon cleavage by a tumor-associated enzyme, releases not only the therapeutic drug but also a fluorescent reporter molecule. nih.govnih.gov For instance, a bifunctional linker could be synthesized where a derivative of Fmoc-3VVD-OH is attached to both a potent anti-cancer drug, like monomethyl auristatin E (MMAE), and a fluorophore with "on-off" properties. nih.gov In its conjugated state, the fluorophore is quenched. Following internalization of the ADC by a cancer cell and cleavage of the linker within the lysosome, the cytotoxic drug and the activated fluorophore are released, allowing for simultaneous cell killing and fluorescence-based imaging of drug release. nih.govnih.gov

While specific theranostic agents directly incorporating Fmoc-3VVD-OH are still in the research and development phase, the principles for their design are well-established. The valine-citrulline (Val-Cit) dipeptide, a common motif in cleavable linkers, has been successfully used in theranostic ADCs. acs.org Given that Fmoc-3VVD-OH contains a similar protease-sensitive peptide sequence, it represents a prime candidate for the construction of next-generation theranostic ADCs.

Scalable and Sustainable Production of Fmoc-3VVD-OH for Pharmaceutical Applications

The transition of ADCs from laboratory-scale research to clinical and commercial manufacturing presents significant challenges, particularly in the scalable and sustainable production of their components, including complex linkers like Fmoc-3VVD-OH. researchgate.netlonza.com The manufacturing process for an ADC is typically divided into three main stages: production of the monoclonal antibody, synthesis of the drug-linker complex, and the final conjugation, all under current Good Manufacturing Practices (cGMP). pharmaron.comseqens.com

Raw Material Sourcing: Securing a reliable supply of high-quality starting materials and reagents. cellmosaic.com

Process Control: Implementing strict controls over reaction parameters such as temperature, pH, and reaction time to ensure batch-to-batch consistency. researchgate.net

Purification: Developing and validating scalable purification methods, often involving chromatography, to remove impurities and achieve the high purity required for pharmaceutical use. researchgate.netchemrxiv.org

Sustainability in peptide synthesis is also a growing concern, driven by the large volumes of solvents and reagents used. google.com "Green" chemistry initiatives are being explored to reduce the environmental impact of production. These include the use of more environmentally friendly solvents, solvent recycling, and developing more atom-economical synthetic routes that reduce waste. For a molecule like Fmoc-3VVD-OH, this could involve enzymatic steps or flow chemistry processes that offer better control and efficiency compared to traditional batch synthesis. seqens.com Companies specializing in ADC manufacturing are increasingly offering end-to-end services that include the development and GMP-compliant production of linker-payloads, which is essential for bringing new ADC therapies to market. lonza.comcellmosaic.com

Exploration of Fmoc-3VVD-OH in Material Science and Nanotechnology

The unique self-assembly properties of Fmoc-protected amino acids and peptides are a burgeoning area of research in material science and nanotechnology. frontiersin.orgresearchgate.net The aromatic Fmoc group, through π-π stacking and hydrophobic interactions, can drive the spontaneous organization of these molecules into well-defined nanostructures such as nanofibers, nanotubes, and hydrogels. nih.govresearchgate.net These peptide-based nanomaterials are highly attractive for biomedical applications due to their biocompatibility, biodegradability, and the ability to present bioactive peptide sequences on their surface. numberanalytics.comnih.govfrontiersin.org

Fmoc-3VVD-OH, with its N-terminal Fmoc group and peptide body, is an ideal building block for creating such functional nanomaterials. The self-assembly of Fmoc-dipeptides has been extensively studied, demonstrating their ability to form robust hydrogels that can be used for 3D cell culture and as carriers for drug delivery. frontiersin.orgnih.gov By extension, Fmoc-3VVD-OH could be explored for its ability to self-assemble or co-assemble with other peptide-based building blocks to form novel nanostructures.

These self-assembled materials could have several applications:

Drug Delivery Vehicles: Nanoparticles or hydrogels formed from Fmoc-3VVD-OH could encapsulate other therapeutic agents, providing a platform for controlled release. fortunejournals.com The peptide sequence itself could be designed to be cleaved within a specific biological environment, triggering the disassembly of the nanostructure and release of the encapsulated drug. frontiersin.org

Tissue Engineering Scaffolds: The fibrous networks of peptide-based hydrogels can mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. numberanalytics.com

Combined Imaging and Therapy: By incorporating fluorescently labeled peptides into the self-assembled nanostructure, it would be possible to create nanomaterials that can be tracked within the body, combining diagnostic imaging with therapeutic delivery. nih.govmdpi.com

The exploration of Fmoc-3VVD-OH in this context leverages the inherent properties of its constituent parts—the self-assembling Fmoc group and the biologically active peptide sequence—to create advanced, multifunctional materials at the nanoscale.

Q & A

Q. What personal protective equipment (PPE) is essential when handling Fmoc-3VVD-OH in the lab?

  • Methodological Answer :
  • Minimum PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and solvent handling to avoid inhalation of dust/aerosols .
  • Spill Management : Clean spills with absorbent pads and dispose of waste in designated containers compliant with local regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.